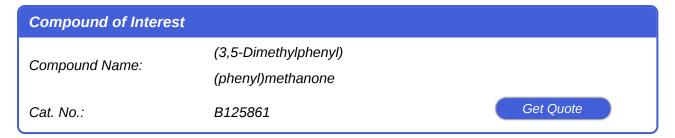


# Application Notes and Protocols for Reactions with 3,5-Dimethylbenzophenone

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 3,5-dimethylbenzophenone and its subsequent reduction to (3,5-dimethylphenyl)(phenyl)methanol. The protocols are designed to be clear and reproducible for use in a laboratory setting. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided.

## I. Synthesis of 3,5-Dimethylbenzophenone via Friedel-Crafts Acylation

This protocol details the synthesis of 3,5-dimethylbenzophenone through the Friedel-Crafts acylation of benzene with 3,5-dimethylbenzoyl chloride. This reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

#### Experimental Protocol:

- Preparation of 3,5-Dimethylbenzoyl Chloride:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylbenzoic acid and thionyl chloride. A typical molar ratio of 3,5-dimethylbenzoic acid to thionyl chloride is 1:5.[1][2]



- Slowly heat the mixture to 35°C and maintain for 1 hour with stirring.
- Gradually increase the temperature to 45°C over 30 minutes and hold for another 30 minutes.
- Further, increase the temperature to 50°C and maintain for 30 minutes.
- Finally, heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the reaction.[3]
- After cooling, remove the excess thionyl chloride by distillation under normal pressure.
- The crude 3,5-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a colorless liquid.
- Friedel-Crafts Acylation:
  - o In a dry, three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a magnetic stirrer, place anhydrous aluminum chloride (AlCl₃) and dry benzene. The molar ratio of aluminum chloride to the acyl chloride is typically slightly greater than 1:1.
  - Cool the mixture in an ice bath.
  - Slowly add 3,5-dimethylbenzoyl chloride dropwise from the dropping funnel to the stirred benzene-AlCl<sub>3</sub> suspension.
  - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  - Heat the mixture to a gentle reflux for 1-2 hours to drive the reaction to completion.
  - Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
  - Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane or diethyl ether.



- Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude 3,5dimethylbenzophenone.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

#### Quantitative Data Summary:

Reactant/Pr oduct	Molecular Formula	Molar Mass ( g/mol )	Moles (mmol)	Mass/Volum e	Yield (%)
3,5- Dimethylbenz oic Acid	C9H10O2	150.17	-	-	-
Thionyl Chloride	SOCl <sub>2</sub>	118.97	-	-	-
3,5- Dimethylbenz oyl Chloride	C <sub>9</sub> H <sub>9</sub> ClO	168.62	-	-	>98[3]
Benzene	C <sub>6</sub> H <sub>6</sub>	78.11	-	-	-
Aluminum Chloride	AlCl₃	133.34	-	-	-
3,5- Dimethylbenz ophenone	C15H14O	210.27	-	-	High

Characterization Data for 3,5-Dimethylbenzophenone (Expected):

¹H NMR (CDCl₃, ppm): δ 7.80-7.70 (m, 2H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 7.35 (s, 1H, Ar-H), 7.20 (s, 2H, Ar-H), 2.40 (s, 6H, 2 x CH₃).



- <sup>13</sup>C NMR (CDCl<sub>3</sub>, ppm): δ 196.8 (C=O), 138.0, 137.5, 133.0, 132.5, 130.0, 128.5, 128.0, 21.5 (CH<sub>3</sub>).
- IR (KBr, cm<sup>-1</sup>): ~1660 (C=O stretching).

## II. Reduction of 3,5-Dimethylbenzophenone to (3,5-Dimethylphenyl)(phenyl)methanol

This protocol describes the reduction of the synthesized 3,5-dimethylbenzophenone to the corresponding secondary alcohol, (3,5-dimethylphenyl)(phenyl)methanol, using sodium borohydride.

#### Experimental Protocol:

- Reduction Reaction:
  - In a round-bottom flask, dissolve 3,5-dimethylbenzophenone in a suitable solvent such as methanol or ethanol.
  - Cool the solution in an ice bath.
  - Gradually add sodium borohydride (NaBH<sub>4</sub>) in small portions to the stirred solution. An excess of sodium borohydride is typically used to ensure complete reduction.
  - After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes to 1 hour) and then allow it to warm to room temperature.
  - The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- · Work-up and Purification:
  - Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
  - Add dilute hydrochloric acid to neutralize the solution.
  - Extract the product with an organic solvent like diethyl ether or ethyl acetate.



- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude (3,5-dimethylphenyl) (phenyl)methanol.
- The product can be purified by recrystallization or column chromatography.

#### Quantitative Data Summary:

Reactant/Pr oduct	Molecular Formula	Molar Mass ( g/mol )	Moles (mmol)	Mass/Volum e	Yield (%)
3,5- Dimethylbenz ophenone	C15H14O	210.27	-	-	-
Sodium Borohydride	NaBH4	37.83	-	-	-
(3,5- Dimethylphen yl) (phenyl)meth anol	C15H16O	212.29	-	-	High

Characterization Data for (3,5-Dimethylphenyl)(phenyl)methanol (Expected):

- ¹H NMR (CDCl₃, ppm): δ 7.40-7.20 (m, 5H, Ar-H), 7.00 (s, 2H, Ar-H), 6.90 (s, 1H, Ar-H), 5.80 (s, 1H, CH-OH), 2.30 (s, 6H, 2 x CH₃), 2.10 (s, 1H, OH).
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, ppm): δ 144.0, 143.5, 138.0, 129.0, 128.5, 127.5, 126.5, 124.5, 76.0 (CHOH), 21.5 (CH<sub>3</sub>).
- IR (KBr, cm<sup>-1</sup>): ~3400 (broad, O-H stretching).

### **III. Experimental Workflow**



The following diagram illustrates the two-step synthesis process from 3,5-dimethylbenzoyl chloride to (3,5-dimethylphenyl)(phenyl)methanol.

Caption: Experimental workflow for the synthesis of (3,5-dimethylphenyl)(phenyl)methanol.

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